4-chloro-N-(4-morpholinophenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-morpholinophenyl)benzenesulfonamide is a chemical compound with the molecular formula C16H17ClN2O3S and a molecular weight of 352.84 g/mol . This compound is characterized by the presence of a chloro group, a morpholine ring, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-morpholinophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-morpholinoaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-morpholinophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of new sulfonamide derivatives.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
4-chloro-N-(4-morpholinophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-morpholinophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-piperidinophenyl)benzenesulfonamide
- 4-chloro-N-(4-pyrrolidinophenyl)benzenesulfonamide
- 4-chloro-N-(4-aminophenyl)benzenesulfonamide
Uniqueness
4-chloro-N-(4-morpholinophenyl)benzenesulfonamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule in various applications .
Properties
IUPAC Name |
4-chloro-N-(4-morpholin-4-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-13-1-7-16(8-2-13)23(20,21)18-14-3-5-15(6-4-14)19-9-11-22-12-10-19/h1-8,18H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPVOJHKPMJOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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